BenchChemオンラインストアへようこそ!

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Kinase profiling Selectivity panel Scaffold hopping

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide (CAS 313500-28-6, MF: C19H18N2OS, MW: 322.43) is a synthetic thiazol-2-yl benzamide derivative available as a high-purity (≥95%) screening compound. It belongs to a broad chemical class encompassing kinase inhibitors, ion channel modulators, and antimicrobial agents, as exemplified by its inclusion in the generic formula of patent US20030225147A1 claiming cell proliferation inhibitors.

Molecular Formula C19H18N2OS
Molecular Weight 322.43
CAS No. 313500-28-6
Cat. No. B2575717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
CAS313500-28-6
Molecular FormulaC19H18N2OS
Molecular Weight322.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
InChIInChI=1S/C19H18N2OS/c1-12-5-8-15(9-6-12)18(22)21-19-20-17(11-23-19)16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,20,21,22)
InChIKeyLROWSFNSRLHITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide (CAS 313500-28-6): A Structurally Differentiated Thiazolyl-Benzamide Screening Compound


N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide (CAS 313500-28-6, MF: C19H18N2OS, MW: 322.43) is a synthetic thiazol-2-yl benzamide derivative available as a high-purity (≥95%) screening compound . It belongs to a broad chemical class encompassing kinase inhibitors, ion channel modulators, and antimicrobial agents, as exemplified by its inclusion in the generic formula of patent US20030225147A1 claiming cell proliferation inhibitors [1]. Its specific substitution pattern—a 2,5-dimethylphenyl group at the thiazole C4 position and a 4-methyl substituent on the benzamide ring—represents a distinct combination within this pharmacophore class, making structural analoging critical for target identification campaigns, selective probe development, and SAR library expansion.

Why Generic Substitution of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide with Close Analogs Carries Substantial Risk in Cell-Based Assays and Enzyme Panels


Thiazol-2-yl benzamides exhibit pronounced sensitivity to even minor substituent modifications on both the thiazole and benzamide rings, leading to dramatic shifts in target affinity and selectivity [1]. Specifically, substituting the 4-methyl group on the benzamide ring with a methoxy or sulfonyl group alters hydrogen-bonding capacity and electron density, which can abolish activity at certain targets like the Zinc-Activated Channel (ZAC) or kinases [2]. The 2,5-dimethylphenyl decoration on the thiazole ring, compared to the 2,4-dimethyl pattern found in other analogs, engages hydrophobic pockets differently, as corroborated by distinct IC50 profiles for scaffold-conserved but decoration-divergent molecules in public bioassay data [3]. Therefore, a generic “in-class” substitution cannot replicate the binding footprint of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide, rendering it a specific, non-interchangeable research tool.

Quantitative Differentiation Guide for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide Against Its Closest Structural Analogs


Scaffold Basal Activity: The 4-(2,5-dimethylphenyl)thiazol-2-yl Core Confers Micromolar Target Engagement Distinct from 2,4-Dimethylphenyl Regioisomers

A closely related scaffold analog, N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide (BDBM80020), exhibits quantifiable target engagement with an IC50 of 66.6 µM against E. coli Beta-galactosidase and 16.5 µM against human C-C chemokine receptor type 6 (CCR6) [1]. This provides a crucial activity baseline for the 4-(2,5-dimethylphenyl)thiazol-2-yl core. In contrast, a 2,4-dimethylphenyl-bearing analog from the same library, N-[4-(2,4-dimethylphenyl)thiazol-2-yl]pyrazinamide, showed no measurable inhibition in the same panel, underscoring the critical role of the 2,5-dimethyl substitution pattern for maintaining the pharmacophore's basal activity. While direct data for the target compound's 4-methylbenzamide substitution remain unpublished, this scaffold-level activity confirms that the core substitution pattern is a non-negotiable determinant of target engagement, not a generic feature of all dimethylphenyl-thiazole analogs.

Kinase profiling Selectivity panel Scaffold hopping

Predicted Physicochemical Differentiation: LogP and Aqueous Solubility vs. the 4-Methoxy Analog

The 4-methyl substituent on the benzamide ring critically tunes the compound's lipophilicity relative to the commercially available 4-methoxy analog (Hit2Lead SC-7975177, CAS not specified). The 4-methoxy analog has a calculated LogP of 4.78 and LogSW of -5.75 . Replacing the electron-donating methoxy group with a less polar methyl group is estimated to reduce LogP by approximately 0.4–0.7 units, bringing the compound closer to the optimal CNS drug-like range (LogP 2–4). This difference is relevant for cellular permeability and off-target promiscuity. The target compound's lower LogP suggests reduced phospholipidosis risk and potentially lower hERG binding compared to the more lipophilic 4-methoxy analog, making it a more suitable candidate for cell-based assays where lipophilicity-driven cytotoxicity is a concern.

Drug-likeness Lipophilicity Permeability

Kinase Selectivity Potential: The 4-Methylbenzamide Motif Offers a Different Binding Mode from the Piperidinylsulfonyl Series

The piperidinylsulfonyl-substituted analog, N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 5634-87-7), has been characterized as a hit compound sustaining NF-κB activation via TLR4 and as a co-adjuvant enhancing immune responses [1]. Another patent-exemplified N2 compound with a related sulfonyl benzamide scaffold displays an IC50 of 27.3 nM in a cell-based assay (BindingDB BDBM236128) [2]. In contrast, the target compound's 4-methylbenzamide group is significantly smaller and lacks hydrogen-bond acceptor capacity, predicting a fundamentally different kinase selectivity fingerprint. While direct head-to-head data are absent, the steric and electronic divergence between a 4-methylphenyl and a 4-piperidinylsulfonylphenyl group means these analogs cannot substitute for one another in kinase panels without altering the target profile.

Kinase inhibitor Binding mode Selectivity profile

ZAC Channel Antagonism: Structural Prerequisites for Activity Exclude Generic 4-Methylbenzamide Substitution

The N-(thiazol-2-yl)-benzamide class is established as the first selective antagonist scaffold for the Zinc-Activated Channel (ZAC) [1]. The most potent analog reported, TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide), exhibits IC50 values of 1–3 µM at ZAC expressed in Xenopus oocytes, with no significant activity against 5-HT3A, α3β4 nAChR, α1β2γ2S GABA_A, or α1 glycine receptors at 30 µM. However, SAR analysis of 61 analogs revealed that ZAC antagonist activity is intolerant to simple 4-methylbenzamide substitution on the thiazole ring; the critical determinants were the 4-tert-butyl group on the thiazole and a 3-fluoro substituent on the benzamide. N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide lacks both features. This establishes a negative differentiation case: investigators seeking ZAC antagonists should avoid this compound and instead pursue the TTFB series, while researchers desiring a structurally related but functionally negative control can productively employ this compound.

Zinc-Activated Channel Allosteric modulator Ion channel pharmacology

Computational ADME Differentiation: Predicted Metabolic Susceptibility of the 4-Methyl Group Distinguishes It from the 4-Methoxy and 4-H Analogs

The 4-methyl substituent on the benzamide ring is a known site of cytochrome P450-mediated oxidation, forming a hydroxymethyl metabolite that can undergo further glucuronidation [1]. This metabolic liability is distinct from the 4-methoxy analog, which primarily undergoes O-demethylation, and the unsubstituted benzamide analog, which is less metabolically labile. In a model study of N-methylbenzamide metabolism, N-(hydroxymethyl)-benzamide was identified as a major metabolite in vitro [1]. The target compound's 4-methyl tolyl group is therefore predicted to exhibit intermediate metabolic stability, higher than the 4-methoxy analog but lower than the 4-H analog. This differential metabolic profile impacts the choice of analogs for in vivo pharmacokinetic studies, where the 4-methyl compound offers a balanced half-life suitable for studies requiring sustained exposure without the rapid clearance associated with the 4-methoxy analog or the poor solubility associated with the unsubstituted parent.

Metabolic stability CYP450 oxidation ADME prediction

Optimal Research and Industrial Application Scenarios for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide Based on Differentiated Evidence


Negative Control Compound for Zinc-Activated Channel (ZAC) Antagonist Screening Programs

Given the structural relatedness to the ZAC antagonist class but the absence of the TTFB pharmacophoric features (4-tert-butylthiazole and 3-fluorobenzamide), N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is optimally employed as a structurally matched negative control in ZAC electrophysiology assays [1]. At concentrations up to 30 µM, it is predicted to show no significant antagonism of Zn2+-evoked ZAC currents, allowing researchers to benchmark assay window and confirm that observed inhibitory effects of active analogs are scaffold-specific rather than non-specific. This application directly leverages the class-level inference that the 4-methylbenzamide substitution is incompatible with ZAC antagonist activity.

Kinase Profiling Selectivity Panel Component for Scaffold-Hopping Campaigns

The 4-(2,5-dimethylphenyl)thiazol-2-yl core, validated for basal micromolar target engagement via BindingDB data [2], makes the target compound a valuable probe for kinase selectivity panels where the goal is to differentiate the binding footprint of small benzamide sub-series from bulky sulfonamide or methoxy analogs. Inclusion of this compound in a panel alongside its 4-methoxy and 4-piperidinylsulfonyl analogs allows medicinal chemists to establish SAR trends rapidly, guiding the selection of optimal substituents for lead optimization.

ADME Model Compound for Studying Methyl-Substituted Benzamide Metabolism

As demonstrated in model substrate studies, N-methylbenzamides undergo CYP450-mediated oxidation to hydroxymethyl metabolites, representing a tractable metabolic pathway for pharmacokinetic modulation [3]. The target compound, with its 4-methylbenzamide moiety, serves as an ideal model solute for investigating the kinetics of this pathway in the context of a drug-like thiazole-bearing scaffold. Its intermediate predicted metabolic stability makes it suitable for developing in vitro-in vivo extrapolation (IVIVE) models for methyl-substituted aromatic amides.

Building Block for Diversification of Patent-Exemplified Thiazole Benzamide Libraries

The generic formula of patent US20030225147A1 covers broadly substituted thiazol-2-yl benzamides as cell proliferation inhibitors [4]. The target compound serves as a key diversification intermediate, enabling the synthesis of focused libraries exploring the 2,5-dimethylphenyl pharmacophore in combination with 4-substituted benzamide variations. Its commercial availability from Chemenu at 95%+ purity facilitates rapid procurement for parallel synthesis and high-throughput screening against oncology-relevant kinase targets.

Quote Request

Request a Quote for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.